2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile undergoes various chemical reactions, including cyclization, substitution, and condensation reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal (DMF-DMA), and primary amines . Reaction conditions often involve heating under reflux with continuous stirring and the use of desiccants like calcium chloride .
Major Products Formed: The major products formed from the reactions of this compound include thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones . These products are valuable intermediates for further chemical modifications and applications.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antiviral, antioxidant, and antimalarial agent . The compound’s ability to scavenge reactive oxygen species makes it valuable in preventing oxidative diseases such as autoimmune diseases, cardiovascular diseases, and neurodegenerative changes associated with aging .
In addition to its medicinal applications, 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile has been explored for its antibacterial, antifungal, anti-inflammatory, and antihypertensive properties . Its diverse biological activities make it a versatile compound for research in chemistry, biology, and industry.
Mechanism of Action
The mechanism of action of 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and maintain the redox equilibrium in cells .
Comparison with Similar Compounds
2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile is unique compared to other thienopyrimidine derivatives due to its specific structure and biological activities. Similar compounds include thieno[3,4-b]pyridine-7-carboxamides and thieno[2,3-d]pyrimidine derivatives . These compounds share some structural similarities but differ in their biological activities and applications.
List of Similar Compounds:- Thieno[3,4-b]pyridine-7-carboxamides
- Thieno[2,3-d]pyrimidine derivatives
- Thienopyrimidine-2,4-diones
Properties
Molecular Formula |
C8H5N3OS |
---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H5N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,3H2 |
InChI Key |
LMRUVMBGUTVSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.